molecular formula C25H25ClF2N6O2 B14996045 7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B14996045
M. Wt: 515.0 g/mol
InChI Key: JTXGZMVJTZWPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a purine core, substituted with various functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the purine core: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.

    Substitution reactions: Introduction of the 2-chloro-6-fluorophenyl and 2-fluorophenyl groups can be done via nucleophilic substitution reactions.

    Piperazine ring formation: This involves cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS), and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C25H25ClF2N6O2

Molecular Weight

515.0 g/mol

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H25ClF2N6O2/c1-30-23-22(24(35)31(2)25(30)36)34(14-16-17(26)6-5-8-18(16)27)21(29-23)15-32-10-12-33(13-11-32)20-9-4-3-7-19(20)28/h3-9H,10-15H2,1-2H3

InChI Key

JTXGZMVJTZWPCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC5=C(C=CC=C5Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.